1,4-Dioxepan-6-one

Übersicht

Beschreibung

1,4-Dioxepan-6-one is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.116. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound is primarily used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The resulting changes depend on the nature of the target and the context of the interaction.

Biochemical Pathways

Given its use in proteomics research , it might be involved in protein-related pathways.

Result of Action

One study suggests that 1,4-dioxepan-6-ones have significant olfactory properties, indicating that they may interact with olfactory receptors and influence smell perception .

Biochemische Analyse

Biochemical Properties

1,4-Dioxepan-6-one plays a significant role in biochemical reactions, particularly in the synthesis of spiro ether herbicides and spiroheterocycl-dihydropteridinones . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the Williamson etherification reaction, where it reacts with 3-chloro-2-(chloromethyl)prop-1-ene and undergoes subsequent Katsuki–Sharpless oxidation . These interactions highlight the compound’s versatility in biochemical synthesis.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of olfactory properties, as seen in the synthesis of 2-substituted and 2,3-annulated derivatives . These derivatives exhibit unique olfactory properties, indicating that this compound can alter cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. For example, the compound’s interaction with ethyl diazoacetate and subsequent Dieckmann cyclization demonstrates its ability to form complex molecular structures . These interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound remains stable under specific conditions but may degrade over time, affecting its long-term impact on cellular function . These temporal effects are critical for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions . These pathways involve enzymes such as cytochrome P450, which play a role in the compound’s biotransformation. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . Understanding its localization is crucial for elucidating its activity and function at the subcellular level.

Biologische Aktivität

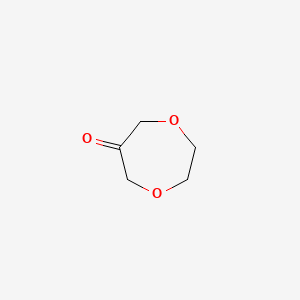

1,4-Dioxepan-6-one is a cyclic compound with significant potential in various biological applications. Its structure consists of a seven-membered ring containing two oxygen atoms, which contributes to its unique reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound can be represented chemically as . Its structure allows for various chemical transformations that can lead to biologically active derivatives. The compound's unique ring system enhances its ability to interact with biomolecules, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. The hydroxyl group present in related compounds (like 1,4-Dioxepan-6-ol) can influence the compound's reactivity and interactions. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Compounds derived from this compound have shown promise in reducing inflammation in preclinical models.

- Potential as Fragrance Ingredients : Research has demonstrated that certain derivatives possess olfactory properties suitable for use in the fragrance industry, indicating a broader application beyond pharmaceuticals .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Studies : A study published in "Tetrahedron" highlighted the synthesis of 2-substituted 1,4-dioxepan-6-ones that showed promising antimicrobial activity against specific bacterial strains.

- Inflammation Model : In a preclinical study assessing anti-inflammatory effects, researchers found that certain analogs of this compound significantly reduced inflammatory markers in induced models .

- Fragrance Applications : The olfactory properties of 2-propyl-1,4-dioxepan-6-one were evaluated for their potential use in perfumes, demonstrating a green floral scent that could enhance product appeal.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,4-Dioxepan-6-one has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity.

Case Study: Synthesis of Antidepressants

A notable application is in the synthesis of antidepressants. Research has demonstrated that derivatives of this compound exhibit significant activity as serotonin reuptake inhibitors (SRIs). For instance, modifications to the dioxepan ring have led to compounds with improved efficacy and reduced side effects compared to traditional antidepressants .

Polymer Chemistry

The compound is also utilized in polymer chemistry, particularly in the development of biodegradable polymers. The incorporation of this compound into polymer chains can enhance their mechanical properties and biodegradability.

Table 1: Properties of Polymers Derived from this compound

| Property | Poly(this compound) | Conventional Polymers |

|---|---|---|

| Biodegradability | High | Low |

| Tensile Strength | Moderate | High |

| Flexibility | High | Moderate |

| Thermal Stability | Moderate | High |

This table illustrates how polymers derived from this compound compare with conventional polymers in terms of key properties.

Materials Science

In materials science, this compound has been explored for its potential use in creating advanced materials with specific functionalities. Its ability to form cross-linked structures makes it suitable for applications in coatings and adhesives.

Case Study: Coating Applications

A study highlighted the use of this compound in formulating coatings that exhibit enhanced adhesion and durability. The cross-linking ability of the compound allows for the development of coatings that can withstand harsh environmental conditions while maintaining flexibility .

Eigenschaften

IUPAC Name |

1,4-dioxepan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEJPWPZAMESBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676800 | |

| Record name | 1,4-Dioxepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28544-93-6 | |

| Record name | 1,4-Dioxepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxepan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: 2-Propyl-1,4-dioxepan-6-one (8c) stands out due to its unique green floral aroma, accompanied by hints of anise and cinnamon. [] This complex scent profile makes it an intriguing candidate for potential applications in the fragrance industry.

A: While some of the synthesized 1,4-dioxepan-6-one derivatives possessed interesting scents, the study concluded that the presence of a benzenoid ring system is crucial for the characteristic marine odor profile. [] This suggests that the this compound structure alone may not be sufficient to elicit this specific type of odor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.